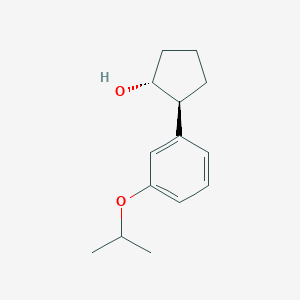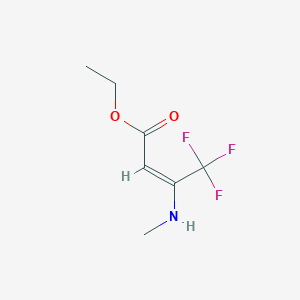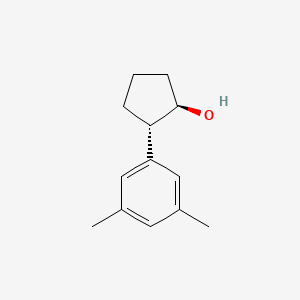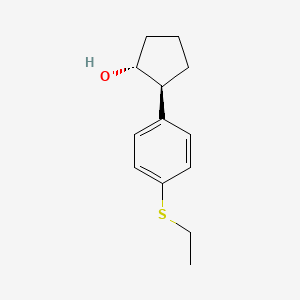
trans-2-(3-Isopropoxyphenyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(3-Isopropoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2. It features a cyclopentanol ring substituted with a 3-isopropoxyphenyl group in the trans configuration. This compound is notable for its structural complexity, which includes a five-membered cyclopentane ring, an aromatic phenyl ring, and an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Isopropoxyphenyl)cyclopentanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: Trans-2-(3-Isopropoxyphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Strong acids or bases can facilitate the cleavage of the ether linkage.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trans-2-(3-isopropoxyphenyl)cyclopentanone, while reduction can produce trans-2-(3-isopropylphenyl)cyclopentanol.
科学的研究の応用
Chemistry: Trans-2-(3-Isopropoxyphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of trans-2-(3-Isopropoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
類似化合物との比較
Trans-2-(3-Methoxyphenyl)cyclopentanol: Similar structure but with a methoxy group instead of an isopropoxy group.
Trans-2-(3-Ethoxyphenyl)cyclopentanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness: Trans-2-(3-Isopropoxyphenyl)cyclopentanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and interactions.
特性
IUPAC Name |
(1R,2S)-2-(3-propan-2-yloxyphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-12-6-3-5-11(9-12)13-7-4-8-14(13)15/h3,5-6,9-10,13-15H,4,7-8H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQJOWPGTXEZAN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methanol](/img/structure/B7983966.png)











